molecular formula C23H29FN4O3S B2949784 N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-16-4

N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2949784
CAS No.: 898445-16-4
M. Wt: 460.57
InChI Key: KSFAWXFNWOXNAK-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic small molecule characterized by a cyclopenta[d]pyrimidinone core fused with a thioacetamide linkage and a 3-morpholinopropyl substituent. The 3-fluoro-4-methylphenyl group at the acetamide terminus introduces steric and electronic modifications that distinguish it from simpler analogs.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FN4O3S/c1-16-6-7-17(14-19(16)24)25-21(29)15-32-22-18-4-2-5-20(18)28(23(30)26-22)9-3-8-27-10-12-31-13-11-27/h6-7,14H,2-5,8-13,15H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFAWXFNWOXNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a novel compound with potential applications in medicinal chemistry, particularly in oncology. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H31FN4O3SC_{24}H_{31}FN_{4}O_{3}S, with a molecular weight of 474.6 g/mol. Its structure includes a morpholinopropyl group and a tetrahydrocyclopentapyrimidine moiety, which are crucial for its biological activity.

Biological Activity Overview

This compound has shown promising results in various biological assays:

  • Anticancer Activity :
    • The compound exhibits a broad anticancer spectrum with an IC50 value of 39.21 ± 4.31 µM against NIH3T3 cells, which is less cytotoxic compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 22.36 ± 2.09 µM) and paclitaxel (IC50 = 20.01 ± 2.38 µM) .
    • In vitro studies have demonstrated that it can induce apoptosis in A549 lung cancer cells in a concentration-dependent manner .
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for cell survival and proliferation in cancer cells. It effectively inhibits NF-kB DNA binding and nuclear translocation .
    • Flow cytometry analysis indicates that treatment leads to increased expression of pro-apoptotic factors such as caspase 3 and Bax .

Study 1: Efficacy in Mouse Xenograft Models

In a preclinical study using mouse xenograft models of human tumors:

  • Objective : To evaluate the in vivo efficacy of the compound.
  • Results : The compound significantly suppressed tumor growth without causing noticeable toxicity to the host mice.

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the structure-activity relationship:

  • Findings : Modifications to the morpholinopropyl moiety enhanced anticancer activity. Compounds with electron-rich aromatic rings showed increased cytotoxicity compared to those with electron-poor substituents .

Data Table

PropertyValue
Molecular FormulaC24H31FN4O3S
Molecular Weight474.6 g/mol
IC50 (NIH3T3 Cells)39.21 ± 4.31 µM
IC50 (A549 Cells)Not specified
MechanismNF-kB inhibition

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide ()
  • Core Structure : Pyridine ring with styryl substituents.
  • Key Substituents: 4-Chlorophenyl (electron-withdrawing) and cyano groups.
  • Synthesis: Achieved via reflux with ethanol and sodium acetate, yielding 85% .
  • Comparison: The chloro substituent enhances electrophilicity compared to the target compound’s fluoro-methyl group.
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides ()
  • Core Structure: Pyrimidinone with a thioacetamide linkage.
  • Key Substituents : Varied N-aryl or benzyl groups.
  • Synthesis : Alkylation with 2-chloroacetamides using a 2.6–2.8-fold molar excess of sodium methylate .
  • The target’s morpholinopropyl group may enhance solubility compared to simpler alkyl chains.
3-Chloro-N-phenyl-phthalimide ()
  • Core Structure : Phthalimide.
  • Key Substituents : Chloro and phenyl groups.
  • Applications : Used in polymer synthesis (e.g., polyimides) .
  • Comparison : The phthalimide core is structurally distinct but shares halogenated aryl motifs. The target’s fluorine atom may reduce metabolic degradation compared to chlorine.

Physicochemical and Functional Properties

  • Fluorine vs.
  • Morpholinopropyl Group: Introduces basicity and solubility via the morpholine oxygen, contrasting with ’s simpler alkyl/aryl substituents.
  • Cyclopenta[d]pyrimidinone Core: Adds ring strain and conformational rigidity compared to pyrimidinones or phthalimides, possibly improving selectivity in biological interactions .

Lumping Strategy and Predictive Tools ()

  • Lumping: The cyclopenta[d]pyrimidinone core may be grouped with other fused heterocycles in computational models to predict reactivity or bioactivity .
  • Hit Dexter 2.0 : This tool could classify the target compound as "dark chemical matter" if structural promiscuity is predicted, though specific data are unavailable .

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